1-(4-Bromo-3-nitrophenyl)ethanone
Overview
Description
1-(4-Bromo-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3. It is also known as 4-Bromo-3’-nitroacetophenone. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with an ethanone group as the functional group. It appears as a slightly yellow solid and is used in various chemical reactions and applications .
Mechanism of Action
Target of Action
It is known that the compound has inhibitory effects on certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in drug metabolism and bioactivation.
Mode of Action
Given its inhibitory effects on cyp1a2 and cyp2c19, it can be inferred that the compound may interact with these enzymes and alter their activity .
Biochemical Pathways
The biochemical pathways affected by 1-(4-Bromo-3-nitrophenyl)ethanone are likely related to drug metabolism, given its interaction with CYP1A2 and CYP2C19 . These enzymes are involved in the oxidation of xenobiotics and endogenous compounds. By inhibiting these enzymes, this compound could potentially affect the metabolism and clearance of other drugs.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
Its inhibitory effects on cyp1a2 and cyp2c19 suggest it could potentially influence the pharmacokinetics of other drugs metabolized by these enzymes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light, as it should be stored in a dry, room-temperature environment, sealed and protected from light . Its solubility properties suggest it is soluble in water, which could influence its distribution and elimination in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-nitroacetophenone. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of automated systems and precise control of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Products like 1-(4-Amino-3-nitrophenyl)ethanone.
Reduction: 1-(4-Bromo-3-aminophenyl)ethanone.
Oxidation: 4-Bromo-3-nitrobenzoic acid.
Scientific Research Applications
1-(4-Bromo-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 1-(3-Bromo-4-nitrophenyl)ethanone
- 4-Bromo-3-nitrobenzaldehyde
- 4-Bromo-3-nitrobenzoic acid
Comparison: 1-(4-Bromo-3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 1-(3-Bromo-4-nitrophenyl)ethanone, it has a different position of the bromine and nitro groups, leading to variations in chemical behavior and applications. The presence of the ethanone group also differentiates it from compounds like 4-Bromo-3-nitrobenzaldehyde and 4-Bromo-3-nitrobenzoic acid, which have aldehyde and carboxylic acid groups, respectively .
Properties
IUPAC Name |
1-(4-bromo-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOFFKNHQTQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171899 | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-58-9 | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18640-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18640-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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